Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This particular compound is characterized by its unique structure, which includes a cyclopropaneamido group and a phenyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as sodium methoxide.
Industrial Production Methods
Industrial production of thiophene derivatives, including methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-phenylthiophene-3-carboxylate
- Methyl 2-cyano-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
Uniqueness
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate is unique due to the presence of the cyclopropaneamido group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
546079-46-3 |
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Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)13-12(10-5-3-2-4-6-10)9-21-15(13)17-14(18)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,17,18) |
InChI Key |
BVXBTRHFVJRYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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